Cas no 94994-39-5 (4-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid)

4-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid structure
94994-39-5 structure
Product Name:4-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid
N.o CAS:94994-39-5
MF:C10H19NO4
MW:217.26216340065
MDL:MFCD09831984
CID:1091068
PubChem ID:10656390
Update Time:2024-10-25

4-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid
    • 5-Hydroxymethylisoxazole-3-carboxylic acid ethyl ester
    • 4-[(TERT-BUTOXYCARBONYL)(METHYL)AMINO]BUTANOIC ACID
    • 4-[[(1,1-Dimethylethoxy)carbonyl]methylamino]butanoic acid (ACI)
    • 4-[(tert-Butoxycarbonyl)(methyl)amino]butyric acid
    • 4-[N-(tert-Butoxycarbonyl)-N-methylamino]butyric acid
    • 4-[N-Methyl-N-(tert-butoxycarbonyl)amino]butyric acid
    • F8880-8286
    • AB6481
    • 4-(N-tert-butoxycarbonyl-N-methylamino)butyric acid
    • EN300-49664
    • 4-((tert-butoxycarbonyl)(methyl)amino)butanoicacid
    • 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic Acid
    • SY107643
    • SCHEMBL693386
    • PXAKQDWAISFHCM-UHFFFAOYSA-N
    • 4-[{[(1,1-Dimethylethyl)oxy]carbonyl}(methyl)amino)butanoic acid
    • Z382704896
    • Boc-N-methyl-gamma-aminobutyric acid
    • 4-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid
    • 94994-39-5
    • 4-(N-t-butyloxycarbonyl-N-methylamino)butanoic acid
    • CS-W005842
    • AS-19947
    • 4-(N-BOC-N-METHYL-AMINO)-BUTYRIC ACID
    • MFCD09831984
    • 4-[(TERT-BUTOXYCARBONYL)(METHYL)AMINO]BUTANOICACID
    • 4-((Boc)(methyl)amino)butanoic acid
    • 4-(tert-butoxycarbonyl-methyl-amino)-butyric acid
    • 4-[{[(1,1-dimethylethyl)oxy]carbonyl}(methyl)amino]butanoic acid
    • 4-([(tert-Butoxy)carbonyl](methyl)amino)butanoic acid
    • AKOS008126011
    • 4-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid
    • MDL: MFCD09831984
    • Inchi: 1S/C10H19NO4/c1-10(2,3)15-9(14)11(4)7-5-6-8(12)13/h5-7H2,1-4H3,(H,12,13)
    • Chave InChI: PXAKQDWAISFHCM-UHFFFAOYSA-N
    • SMILES: O=C(N(CCCC(O)=O)C)OC(C)(C)C

Propriedades Computadas

  • Massa Exacta: 217.13100
  • Massa monoisotópica: 217.13140809g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 232
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1
  • Superfície polar topológica: 66.8Ų

Propriedades Experimentais

  • Ponto de Fusão: 62-65°C
  • PSA: 66.84000
  • LogP: 1.71810

4-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid Informações de segurança

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4-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Isopropanol ,  Acetonitrile ;  overnight, rt
Referência
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Método de produção 3

Condições de reacção
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Referência
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Menger, Fredric M.; Zhang, Hailing, Langmuir, 2005, 21(23), 10428-10438

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Método de produção 5

Condições de reacção
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1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
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Método de produção 6

Condições de reacção
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1.2 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  10 min, rt; rt → 0 °C
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Método de produção 7

Condições de reacção
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Método de produção 9

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Método de produção 10

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1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
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Método de produção 11

Condições de reacção
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Método de produção 12

Condições de reacção
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4-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid Raw materials

4-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid Preparation Products

4-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:94994-39-5)4-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid
Número da Ordem:A859219
Estado das existências:in Stock
Quantidade:5g/25g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:16
Preço ($):176.0/617.0
E- mail:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:94994-39-5)4-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid
A859219
Pureza:99%/99%
Quantidade:5g/25g
Preço ($):176.0/617.0
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